molecular formula C14H15FN2O2 B2425584 ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 346441-17-6

ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2425584
CAS No.: 346441-17-6
M. Wt: 262.284
InChI Key: AHIZNCGDVCLPKS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through a condensation process, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIZNCGDVCLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Similar to Example 1, equimolar amounts of 3-fluorophenylhydrazine hydrochloride and 2-acetyl-3-oxo-butyric acid ethyl ester were combined in a solution of 50% pyridine in ethanol. Analysis showed that resulting solid was the named product (m.p. 55° C.–56.1° C.).
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3-fluorophenylhydrazine hydrochloride
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